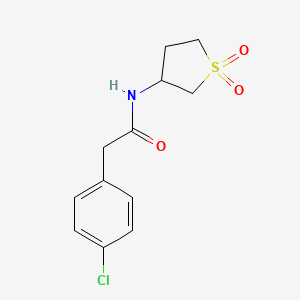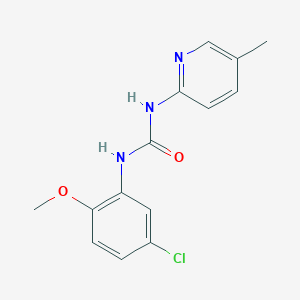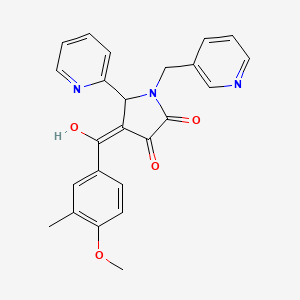![molecular formula C19H25N7O B5323905 2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of MPP is not fully understood. However, it has been suggested that MPP acts as a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. MPP has also been found to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and physiological effects:
MPP has been found to affect various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. MPP has also been found to enhance long-term potentiation (LTP), a process that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, MPP is also associated with some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on MPP. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore the potential of MPP as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of MPP and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, MPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects in preclinical studies. MPP has also been investigated for its potential in the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. While there are still several unknowns about MPP, the future directions of research on this compound are promising and could lead to new treatments for neurological disorders.
Méthodes De Synthèse
MPP can be synthesized using different methods, including the reaction of 2-methyl-4-(1-piperidinyl)pyrimidine with 4-(2-pyrazinylcarbonyl)-1-piperazinecarboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-methyl-4-(1-piperidinyl)pyrimidine with 4-(2-pyrazinylcarbonyl)-1-piperazinecarboxylic acid methyl ester in the presence of a coupling agent like DCC or DIC.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects in preclinical studies. MPP has also been investigated for its potential in the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-22-17(24-7-3-2-4-8-24)13-18(23-15)25-9-11-26(12-10-25)19(27)16-14-20-5-6-21-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRHYDSTWNTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC=CN=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5323822.png)




![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}piperidine](/img/structure/B5323879.png)
![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![6-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5323889.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)